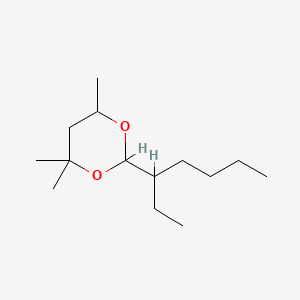

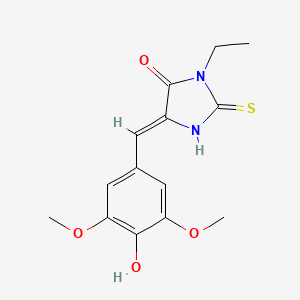

![molecular formula C20H12N2O6 B4007540 4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)

4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid often involves multistep organic reactions. For example, derivatives of benzo[de]isoquinoline, like 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one, have been synthesized through condensation reactions involving substituted aryl aldehydes, indicating complex synthesis routes that may apply to our compound of interest (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing the benzo[de]isoquinoline moiety often features significant π-π interactions and a propensity for forming stable crystalline structures through intermolecular interactions. A study on a closely related compound highlighted its U-shaped conformation, enabling π-π interactions and hydrogen bonding, which are crucial for the stability and reactivity of these molecules (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid is likely influenced by its nitro and carboxylic acid functional groups. Nitration reactions of related benzoisoquinoline derivatives under mild conditions have shown the formation of di- and trinitro derivatives, indicating the reactivity of the nitro group in electrophilic substitution reactions (Prostakov et al., 1981).

Physical Properties Analysis

The physical properties of such complex organic compounds are deeply influenced by their molecular structures. The presence of nitro and carboxylic acid groups typically affects solubility, melting points, and crystalline behavior. While specific studies on 4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid's physical properties are scarce, related research indicates that the crystal packing and hydrogen bonding play significant roles in determining these properties (Gotoh & Ishida, 2020).

Wissenschaftliche Forschungsanwendungen

Traceless Redox-Annulations

Research demonstrates the utility of benzoic acid derivatives in redox-neutral annulations, enabling the synthesis of complex molecular structures. For example, amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with ortho-(nitromethyl)benzaldehyde, facilitated by benzoic acid as a promoter. This method offers a route to synthesize tetrahydroprotoberberines, showcasing the potential of benzoic acid derivatives in complex molecular synthesis (Rickertsen et al., 2020).

Photophysical Properties and Aggregation Enhanced Emission

The study of 1,8-naphthalimide derivatives, including those related to the mentioned chemical compound, reveals their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation enhanced emission. The photophysical properties of these compounds have been recorded both in solution and in the solid state, highlighting the importance of π-π stacking and intermolecular and intramolecular interactions in determining their emission properties (Srivastava et al., 2016).

Synthesis of Pyrazinoisoquinolinecarboxylic Acids

Another application involves the synthesis of pyrazino[2,3-c]isoquinolinecarboxylic acids from 1-methylisoquinoline-3,4-diamine, demonstrating the versatility of nitration and oxidation reactions in creating fused pyrazine rings and introducing carboxylic acid functionalities. This research underscores the synthetic utility of such compounds in creating new chemical entities (Deady & Quazi, 1992).

Gel-Formation in Imide Derivatives

The solvation-controlled reaction paths leading to gel formation in imide derivatives underscore the potential of these compounds in material science. For instance, certain reactions involving 1,8-naphthalic anhydride derivatives result in gels in mixed solvents, indicating applications in the development of new materials and the study of molecular interactions (Singh & Baruah, 2008).

Nitro-Fluorophore Sensors for Hypoxic Tumor Cells

Compounds with nitro groups have been developed as highly effective sensors for hypoxic tumor cells. These sensors, based on nitro-fluorophore derivatives, exhibit significant fluorescence characteristics that are promising for medical imaging and cancer diagnosis, showcasing the potential of these compounds in biomedicine and pharmacology (Dai et al., 2008).

Eigenschaften

IUPAC Name |

4-[(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c23-18-14-3-1-2-13-16(22(27)28)9-8-15(17(13)14)19(24)21(18)10-11-4-6-12(7-5-11)20(25)26/h1-9H,10H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGMNNVBHAASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)

![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)